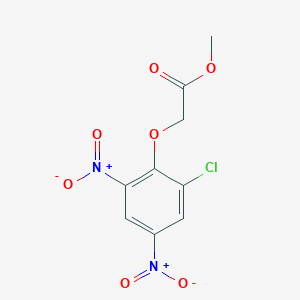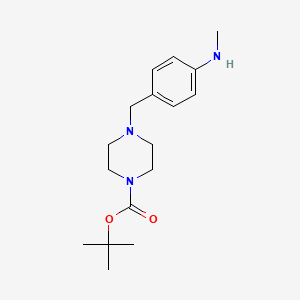
methyl 5-bromo-2H-chromene-8-carboxylate
Descripción general
Descripción
Methyl 5-bromo-2H-chromene-8-carboxylate is a chemical compound with the CAS Number: 1235439-58-3 . It has a molecular weight of 269.09 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9BrO3/c1-14-11(13)8-4-5-9(12)7-3-2-6-15-10(7)8/h2-5H,6H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 269.09 .Aplicaciones Científicas De Investigación
1. G Protein-Coupled Receptor GPR35 Agonist
- Methyl 5-bromo-2H-chromene-8-carboxylate derivatives, such as 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. These compounds are useful in studying GPR35, which has implications in drug discovery and understanding physiological roles in the body (Thimm et al., 2013).
2. Natural Product Isolation
- This compound and its derivatives have been isolated from natural sources like Piper aduncum. These natural products are significant for their potential biological activities and contribute to the understanding of plant biochemistry (Baldoqui et al., 1999).
3. Photochromic Behaviour
- Studies on methyl induced linear and angular thieno-2H-chromenes, which are structurally related to this compound, reveal insights into their photochromic behavior. This is relevant for applications in materials science and photophysics (Queiroz et al., 2003).
4. Crystal Structure Analysis
- The crystal structure analysis of compounds closely related to this compound, like Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromen [4,3-c][1,2] isoxazole-3a(4H)-carboxylate, provides valuable information about the molecular configuration and intermolecular interactions. This is crucial for understanding the properties and potential applications of these compounds (Malathy et al., 2016).
5. Synthesis Methods
- Research on the synthesis of various derivatives of this compound, including those with selenophene and other heterocyclic rings, enhances the understanding of synthetic pathways and the creation of novel compounds for further study (Arsenyan et al., 2011).
6. Antioxidant Properties
- This compound derivatives have been synthesized and studied for their antioxidant properties. Understanding these properties is crucial for developing potential therapeutic agents with antioxidant activity (Sivaguru et al., 2016).
7. Molecular Structure and Non-Linear Optical Properties
- Studies on the molecular structure and non-linear optical (NLO) properties of chromene derivatives, including those similar to this compound, are essential for applications in materials science, particularly in the field of photonics and optoelectronics (Arif et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-bromo-2H-chromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)8-4-5-9(12)7-3-2-6-15-10(7)8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOISXQWAFCSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)C=CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)
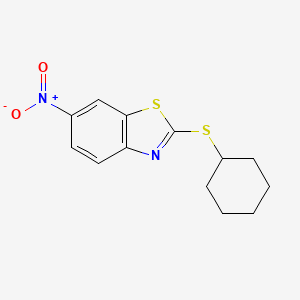
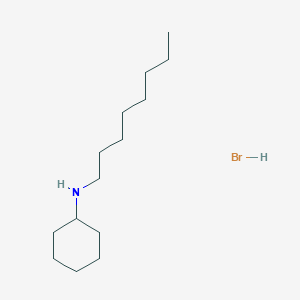
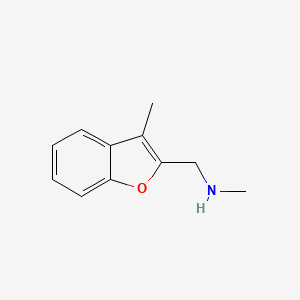

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B1422250.png)
![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate](/img/structure/B1422251.png)
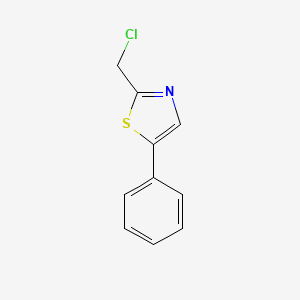
![6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol](/img/structure/B1422254.png)
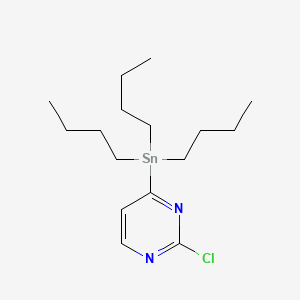

![N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422259.png)
